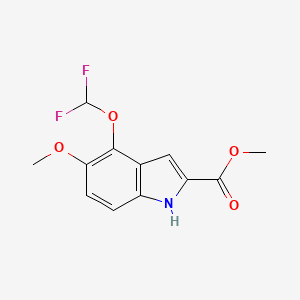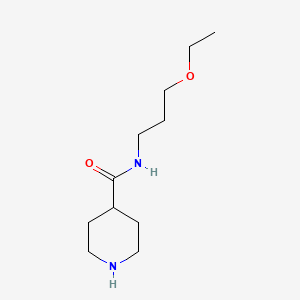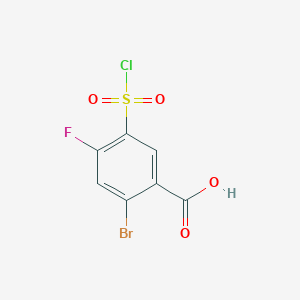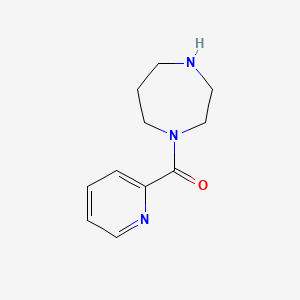![molecular formula C12H13N3O2 B6142643 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926262-55-7](/img/structure/B6142643.png)
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Vue d'ensemble
Description
“1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It has been studied in the context of the dysregulated Hippo pathway and hyperactivity of the transcriptional YAP/TAZ-TEAD complexes, which are associated with diseases such as cancer .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . Another study describes the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using X-ray diffraction . The compound has been found in complex with Human TEAD3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, the condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo [3,4- b ]pyridines .Applications De Recherche Scientifique
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been widely used in scientific research due to its diverse biological activities. It has been used as a ligand for protein-protein interaction studies, as an inhibitor of enzymes, and as an anti-inflammatory agent. It has also been used in the study of drug-receptor interactions and in the development of novel therapeutic agents. This compound has also been used in the study of the structure and function of various proteins and enzymes, as well as in the study of signal transduction pathways.
Mécanisme D'action
Target of Action
The primary target of 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, some showed acceptable activity with an IC50 value of 56 nM . This inhibition of TRKs can lead to the prevention of cell proliferation and differentiation, thereby potentially preventing the development of cancer .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have good bioavailability and a low potential for drug-drug interactions .
Result of Action
The inhibition of TRKs by this compound can lead to a decrease in cell proliferation and differentiation . This can potentially prevent the development of diseases such as cancer that are associated with the overexpression and continuous activation of TRKs .
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a number of advantages for use in laboratory experiments. It is a relatively simple and inexpensive compound to synthesize, and it is stable and non-toxic. In addition, this compound has a wide range of biological activities, making it useful for a variety of research applications. However, this compound has some limitations for use in laboratory experiments. It has a short half-life, which can make it difficult to study its effects over a long period of time. In addition, this compound has been found to interact with a variety of proteins and enzymes, making it difficult to study its effects on a single target.
Orientations Futures
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of potential future applications in research and drug development. It has been found to have anti-cancer effects, as well as anti-microbial, anti-viral, and anti-fungal activity. In addition, this compound has been found to modulate the activity of various G-protein coupled receptors, leading to the activation of signal transduction pathways and the modulation of cell signaling. These effects suggest that this compound could be used in the development of novel therapeutic agents for the treatment of various diseases and disorders. In addition, this compound could be used in the study of drug-receptor interactions and in the development of novel drugs. Finally, this compound could be used in the study of the structure and function of various proteins and enzymes, as well as in the study of signal transduction pathways.
Propriétés
IUPAC Name |
1-cyclopentylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)9-5-8-7-14-15(11(8)13-6-9)10-3-1-2-4-10/h5-7,10H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOATUNPRXJFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=C(C=C3C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)






![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)